molecular formula C12H15NO2 B8585188 3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one

3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one

Cat. No. B8585188
M. Wt: 205.25 g/mol
InChI Key: WKNJWYUQADHZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3

InChI Key

WKNJWYUQADHZSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of 2-methoxyacetophenone (5.5 ml) and dimethylformamide dimethylacetal (6.7 ml) in dry dimethylformamide (40 ml) was heated under reflux for 18 hours. A further quantity of dimethylformamide dimethylacetal (1 ml) was added and reflux continued for 3 hours. The cooled reaction mixture was diluted with ethyl acetate, washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure yielding 3-dimethylamino-1-(2-methoxyphenyl)-2-propene-1-one as an orange oil. Further product remained in the aqueous extract which was evaporated under reduced pressure to yield a residue which was dissolved in ethyl acetate. The filtered solution was washed with water and brine, dried (magnesium sulphate) and evaporated under reduced pressure to yield a further quantity of orange oil. Total yield was 5.74 g.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of o-methoxyacetophenone and dimethylformamide dimethylacetal is reacted as described in Example 51 to give the product of the Example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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